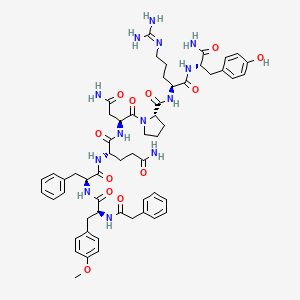
benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Various reagents, depending on the specific substitution desired, can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.
Scientific Research Applications
Benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate relationships.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzylcarbonyl-Tyr-Phe-Gln-Asn-Pro-Arg-Tyr-NH2: Lacks the methyl group on the tyrosine residue.
Benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-OH: Has a free carboxyl group at the C-terminus instead of an amide group.
Uniqueness
Benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 is unique due to the presence of the methyl group on the tyrosine residue and the amide group at the C-terminus. These modifications can influence the compound’s stability, solubility, and biological activity, making it distinct from similar peptides.
Properties
Molecular Formula |
C56H71N13O12 |
|---|---|
Molecular Weight |
1118.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C56H71N13O12/c1-81-38-22-18-36(19-23-38)30-42(63-48(73)31-34-12-6-3-7-13-34)52(77)67-43(29-33-10-4-2-5-11-33)53(78)64-40(24-25-46(57)71)51(76)68-44(32-47(58)72)55(80)69-27-9-15-45(69)54(79)65-39(14-8-26-62-56(60)61)50(75)66-41(49(59)74)28-35-16-20-37(70)21-17-35/h2-7,10-13,16-23,39-45,70H,8-9,14-15,24-32H2,1H3,(H2,57,71)(H2,58,72)(H2,59,74)(H,63,73)(H,64,78)(H,65,79)(H,66,75)(H,67,77)(H,68,76)(H4,60,61,62)/t39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
LPDXXOOSMRDREH-FXRUNAACSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


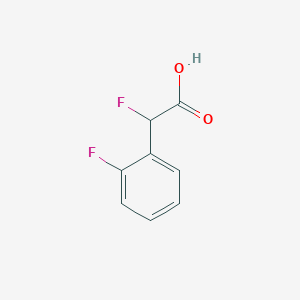

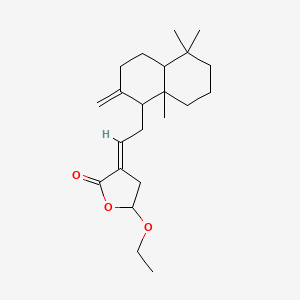
![11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one](/img/structure/B12328296.png)
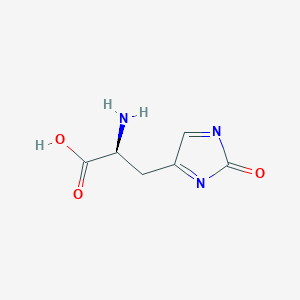
acetic acid](/img/structure/B12328311.png)

![3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid](/img/structure/B12328321.png)
![4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine](/img/structure/B12328322.png)

![3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B12328332.png)
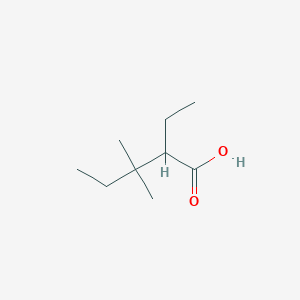
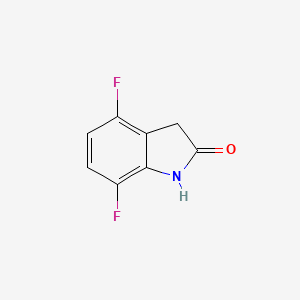
![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B12328351.png)
